molecular formula C23H28ClNO3 B4311559 1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione

1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B4311559
M. Wt: 401.9 g/mol
InChI Key: NPLKTSUZAAIUTQ-UHFFFAOYSA-N
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Description

1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantane moiety, a chlorobenzyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical architecture lends itself to a variety of applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1-adamantyloxyethyl intermediate: This involves the reaction of adamantanol with an appropriate alkylating agent under basic conditions to form the 1-adamantyloxyethyl group.

    Formation of 4-chlorobenzyl intermediate: This step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride, which is then reacted with a suitable nucleophile to form the desired intermediate.

    Coupling of intermediates: The final step involves the coupling of the 1-adamantyloxyethyl intermediate with the 4-chlorobenzyl intermediate in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the chlorobenzyl group can interact with various receptors and enzymes. The pyrrolidine-2,5-dione core may contribute to the compound’s ability to modulate biological activities through interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1-adamantyloxy)ethyl]-3-benzylpyrrolidine-2,5-dione: Lacks the chlorine atom on the benzyl group, which may affect its reactivity and biological activity.

    1-[2-(1-adamantyloxy)ethyl]-3-(4-fluorobenzyl)pyrrolidine-2,5-dione: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    1-[2-(1-adamantyloxy)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione: Features a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.

Uniqueness

1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione stands out due to the presence of the chlorobenzyl group, which can enhance its reactivity and interaction with biological targets. The combination of the adamantane moiety and the pyrrolidine-2,5-dione core further contributes to its unique chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-adamantyloxy)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO3/c24-20-3-1-15(2-4-20)10-19-11-21(26)25(22(19)27)5-6-28-23-12-16-7-17(13-23)9-18(8-16)14-23/h1-4,16-19H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKTSUZAAIUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCN4C(=O)CC(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione
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1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione
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1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione
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1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione

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